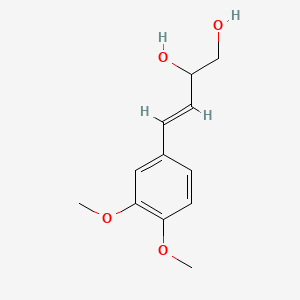
4-(3,4-ジメトキシフェニル)-3-ブテン-1,2-ジオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a butene diol structure
科学的研究の応用
4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol typically involves the reaction of 3,4-dimethoxybenzaldehyde with suitable reagents under controlled conditions. One common method includes the use of a Grignard reagent, followed by a reduction step to yield the desired diol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
化学反応の分析
Types of Reactions
4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield saturated alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives .
作用機序
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors. Detailed studies are required to fully elucidate these mechanisms .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing hydroxy groups.
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of various compounds.
3,4-Dimethoxyphenylpropanoic acid: A phenylpropanoic acid derivative with similar structural features.
Uniqueness
4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
生物活性
4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol is a phenylbutanoid compound that has garnered attention in biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activities, synthesis methods, and relevant case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| CAS No. | 164661-12-5 |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | 4-(3,4-dimethoxyphenyl)but-3-ene-1,2-diol |
| Appearance | Powder |
Synthesis
The synthesis of 4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol typically involves the reaction of 3,4-dimethoxybenzaldehyde with suitable reagents under controlled conditions. A common method includes using a Grignard reagent followed by a reduction step to yield the desired diol. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that 4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol possesses antimicrobial effects against various pathogens. For instance, it has shown activity against bacterial strains and fungi .
- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. This activity may be linked to its ability to scavenge free radicals.
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent. Reports indicate over 50% inhibition at concentrations around 10 μM against side population cancer stem cells.
- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory responses in cellular models, suggesting it may play a role in reducing inflammation-related diseases .
The mechanism of action for 4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol involves interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity and alter cellular signaling pathways. Detailed studies are required to elucidate these interactions fully .
Case Studies
Several case studies highlight the biological potential of this compound:
- Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that treatment with 4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol resulted in significant growth inhibition compared to control groups. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases.
- Evaluation of Antimicrobial Efficacy : In another study examining its antimicrobial properties, the compound exhibited notable activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics used for comparison .
特性
CAS番号 |
164661-12-5 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC名 |
4-(3,4-dimethoxyphenyl)but-3-ene-1,2-diol |
InChI |
InChI=1S/C12H16O4/c1-15-11-6-4-9(7-12(11)16-2)3-5-10(14)8-13/h3-7,10,13-14H,8H2,1-2H3 |
InChIキー |
LFOKKKFXPSWWMO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(CO)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(CO)O)OC |
外観 |
Powder |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















